Structural Distinction from Closest Analogs
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid is distinguished from its closest analogs by a unique combination of a 4-methylpyrazole ring and an alpha-substituted propanoic acid group. This structural arrangement differs from the beta-substituted analog 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 512809-65-3) , the chloro-substituted analog 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid (CAS 51363-82-7) , and the N-ethyl substituted analog 2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid (CAS 1249528-52-6) [1].
| Evidence Dimension | Molecular Structure and Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Formula: C7H10N2O2; Molecular Weight: 154.17 g/mol; Substitution: 4-methyl, alpha-propanoic acid |
| Comparator Or Baseline | 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid: C7H10N2O2, 154.17 g/mol, beta-propanoic acid. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid: C6H7ClN2O2, 174.58 g/mol, 4-chloro, alpha-propanoic acid. 2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid: C8H12N2O2, 168.19 g/mol, N-ethyl, alpha-propanoic acid. |
| Quantified Difference | The target compound differs from the 4-chloro analog by a mass difference of 20.41 g/mol and the presence of a methyl vs. chloro substituent, which alters lipophilicity and electronic properties. It differs from the N-ethyl analog by a mass of 14.02 g/mol and substitution at the N-1 vs. C-4 position of the pyrazole ring, impacting metabolic stability and target engagement. |
| Conditions | Comparison of calculated molecular properties based on published chemical structures. |
Why This Matters
These structural differences are the primary drivers of differential biological activity, pharmacokinetic properties, and synthetic utility, making this compound a distinct chemical entity for SAR studies and lead optimization.
- [1] PubChem. 2-(1-Ethyl-4-pyrazolyl)propanoic Acid. CID 53401545. View Source
